molecular formula C15H17NO3 B6594950 10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one CAS No. 147011-42-5

10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one

Cat. No. B6594950
CAS RN: 147011-42-5
M. Wt: 259.30 g/mol
InChI Key: FMTJFDZWLMPYOK-UHFFFAOYSA-N
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Description

10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one is a chemical compound with the molecular formula C15H17NO3 . It has a molecular weight of 259.3 . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: O=C1C2(CC2)C3(OCCO3)CN1CC4=CC=CC=C4 . This notation provides a way to represent the structure of the compound in a linear format.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 259.3 . The compound’s InChI key is FMTJFDZWLMPYOK-UHFFFAOYSA-N , which is a unique identifier that can be used to look up information about the compound.

Scientific Research Applications

Benzoxaboroles: Versatile Applications

Benzoxaboroles, derivatives of phenylboronic acids, exhibit a wide range of applications due to their exceptional properties. These compounds serve as building blocks in organic synthesis and protective groups. Some benzoxaboroles have shown biological activity and are undergoing clinical trials, indicating their potential in medicinal chemistry and drug development. Their ability to bind hydroxyl compounds positions them as molecular receptors for sugars and glycoconjugates, underscoring their utility in biochemical research and therapeutic applications (Adamczyk-Woźniak et al., 2009).

Analytical Methods for Antioxidant Activity

The study and application of antioxidants in various fields, including medicine, pharmacy, and food engineering, are crucial due to their role in mitigating oxidative stress and related disorders. The paper by Munteanu and Apetrei (2021) provides a critical overview of important tests used for determining antioxidant activity, elaborating on the detection mechanisms, applicability, advantages, and disadvantages of these methods. This information is pertinent for researchers investigating the antioxidant properties of compounds like 10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one (Munteanu & Apetrei, 2021).

Spirocyclic Derivatives as Antioxidants

Spiro compounds, known for their numerous biological activities, are of significant interest in the development of drugs targeting oxidative stress-related diseases. The review by Acosta-Quiroga et al. (2021) highlights the synthesis and antioxidant activities of naturally occurring and synthetic spiro compounds, indicating the potential for discovering novel antioxidant agents. This research aligns with exploring the applications of complex structures like 10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one in medicinal chemistry and pharmacology (Acosta-Quiroga et al., 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, which indicates that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

10-benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c17-13-14(6-7-14)15(18-8-9-19-15)11-16(13)10-12-4-2-1-3-5-12/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTJFDZWLMPYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(=O)N(CC23OCCO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701172805
Record name 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecan-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701172805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one

CAS RN

147011-42-5
Record name 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecan-11-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147011-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecan-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701172805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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